Methyl (3S)-3-acetamido-3-phenylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-acetamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZREVDICMUGDL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444043 | |
| Record name | Methyl (3S)-3-acetamido-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67654-58-4 | |
| Record name | Methyl (βS)-β-(acetylamino)benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67654-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3S)-3-acetamido-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Stereoselective Synthesis of Methyl 3s 3 Acetamido 3 Phenylpropanoate and Analogs
Catalytic Asymmetric Synthesis Approaches
Catalytic methods offer an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Chiral Metal-Catalyzed Hydrogenation and Transfer Hydrogenation Strategies
Asymmetric hydrogenation of prochiral olefins is one of the most powerful methods for the synthesis of chiral compounds. For the synthesis of Methyl (3S)-3-acetamido-3-phenylpropanoate, the asymmetric hydrogenation of its unsaturated precursor, methyl (Z)-3-acetamido-3-phenylpropenoate, is a key strategy. Rhodium complexes with chiral phosphine (B1218219) ligands are particularly effective for this transformation. santiago-lab.comnih.gov
Rhodium-catalyzed asymmetric hydrogenation has become a vital tool in the pharmaceutical industry for manufacturing chiral drugs. wikipedia.org Ligands such as those from the Josiphos and PhthalaPhos families have demonstrated high efficacy. For instance, Rhodium complexes with Josiphos-type ligands have been used for the direct asymmetric hydrogenation of unprotected enamino esters, achieving high yields and enantiomeric excesses (ee) of 93–97%. santiago-lab.com A library of binol-derived chiral monophosphites, known as PhthalaPhos, has also been successfully screened for the rhodium-catalyzed hydrogenation of dehydroamino esters like methyl (Z)-2-acetamido cinnamate, with several ligands affording >94% ee. researchgate.net The success of these ligands is partly attributed to hydrogen-bonding interactions that help in orienting the substrate within the catalytic intermediate. researchgate.net
Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation for β-Amino Ester Synthesis
| Precursor | Catalyst System (Ligand) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Unprotected Enamino Esters | Rh-Josiphos | 93-97% | santiago-lab.com |
| Methyl (Z)-2-acetamido cinnamate | Rh-PhthalaPhos | >94% | researchgate.net |
| Unprotected N-H Imines | Rh/bisphosphine-thiourea | up to 95% | acs.org |
Asymmetric transfer hydrogenation (ATH) offers an alternative to high-pressure hydrogenation, often using formic acid or isopropanol (B130326) as the hydrogen source under milder conditions. nih.gov Ruthenium complexes, such as [RuCl(η6-mesitylene)((S,S)-TsDPEN)], are commonly employed. nih.gov This technique, when coupled with dynamic kinetic resolution (DKR), is highly effective for synthesizing β-amino acid derivatives. acs.orgmdpi.com The ATH/DKR approach can be performed in water using surfactants to overcome solubility issues, making the process more environmentally friendly and yielding products with high diastereoselectivity and enantioselectivity. mdpi.com
Organocatalytic Enantioselective Transformations (e.g., Asymmetric Mannich Reactions)
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic or expensive metals. uwindsor.ca For the synthesis of β-amino esters, the asymmetric Mannich reaction is a cornerstone approach. researchgate.netnih.gov This reaction involves the nucleophilic addition of an enol or enolate equivalent to an imine.
Chiral Brønsted acids or bifunctional catalysts, such as those derived from cinchonine, are effective in promoting these reactions. researchgate.netgeorgiasouthern.edu For example, a decarboxylative Mannich reaction using β-keto acids as donors, catalyzed by a cinchonine-derived bifunctional thiourea (B124793) catalyst, can produce chiral β-amino ketones with excellent yields and good enantioselectivities. researchgate.netnih.govgeorgiasouthern.edu These ketones can then be further transformed into the desired β-amino esters. The strategy is applicable to a wide range of imines with various electronic properties and tolerates heterocyclic substrates. researchgate.net
Another powerful strategy is the use of confined imidodiphosphorimidate (IDPi) catalysts for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, which provides access to free β2-amino acids in high yields and enantioselectivity (e.g., 95.5:4.5 er) after a simple workup. nih.gov This method is scalable and allows for catalyst recovery. nih.gov
Biocatalytic Routes: Enzymatic Resolution and Asymmetric Biotransformations (e.g., Lipase-Catalyzed Ring Opening)
Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. For producing enantiopure this compound, enzymatic kinetic resolution (EKR) is a widely used and effective strategy. Lipases are the most common class of enzymes for this purpose due to their stability, broad substrate scope, and commercial availability. mdpi.com
In a typical EKR, a lipase (B570770) selectively catalyzes the hydrolysis or transesterification of one enantiomer from a racemic mixture of the corresponding ester, leaving the other enantiomer unreacted. For instance, the racemate of ethyl 3-amino-3-phenyl-2-hydroxy-propionate has been resolved using lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), achieving high enantiomeric ratios (E > 200). researchgate.net Similarly, the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate, a related precursor, has been optimized using Porcine pancreas lipase (PPL), with the best results obtained at 35 °C and pH 7.5.
Table 2: Lipase-Catalyzed Kinetic Resolution of Related β-Ester Substrates
| Substrate | Enzyme (Lipase) | Key Result | Reference |
|---|---|---|---|
| Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Burkholderia cepacia (PS IM) | E > 200 | researchgate.net |
| Racemic ethyl 3-hydroxy-3-phenylpropanoate | Porcine pancreas lipase (PPL) | Optimal at 35°C, pH 7.5 | |
| Racemic Naproxen methyl ester | Candida rugosa (CRL) | High activity for (S)-Naproxen | researchgate.net |
| Aromatic Morita-Baylis-Hillman acetates | P. fluorescens and P. cepacia | ee values >90% |
Beyond kinetic resolution, asymmetric biotransformations can create the desired stereocenter from a prochiral substrate. Phenylalanine dehydrogenase (PheDH), for example, can catalyze the reductive amination of 3-substituted pyruvic acids to produce optically pure (S)-amino acids. Another strategy involves the use of ω-transaminases (ωTAs) in enzymatic cascades to convert chiral diols into all four possible stereoisomers of phenylpropanolamine, highlighting the power of multi-enzyme systems for complex stereoselective synthesis.
Non-Catalytic Stereoselective Synthesis Pathways
These methods rely on stoichiometric amounts of a chiral molecule to direct the stereochemical outcome of a reaction.
Chiral Auxiliary-Mediated Approaches
This substrate-controlled strategy involves temporarily attaching a chiral auxiliary to an achiral substrate to induce diastereoselectivity in a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries derived from readily available amino acids like valine and phenylalanine. santiago-lab.comresearchgate.net
The synthesis using an Evans auxiliary typically involves N-acylation of the oxazolidinone, followed by deprotonation to form a chiral enolate. santiago-lab.com This enolate can then react with electrophiles in a highly diastereoselective manner due to the steric hindrance imposed by the auxiliary. For the synthesis of β-amino acids, this can involve reactions like alkylation or conjugate addition. mdpi.com Although highly effective, the use of Evans auxiliaries on a large scale can be cost-prohibitive. mdpi.com An alternative, more economical chiral auxiliary is pseudoephedrine, which has been successfully applied to the enantioselective synthesis of α-substituted β-amino acids. mdpi.com
Diastereoselective Synthesis Utilizing Chiral Starting Materials
This approach, often termed the "chiral pool" strategy, utilizes naturally occurring, enantiomerically pure compounds as starting materials. nih.gov Molecules such as amino acids, terpenes, and carbohydrates serve as versatile precursors, embedding their inherent chirality into the final target molecule.
For the synthesis of a phenylpropanoid structure, a chiral starting material like (S)-(-)-2-phenylglycinol could be employed. For example, chiral β-enamino esters can be prepared through the reaction of methyl propiolate with a chiral amine. These intermediates can then undergo further transformations, such as aza-annulation with acryloyl chloride, to build more complex heterocyclic structures while retaining the original stereochemistry. Similarly, levoglucosenone, a chiral compound derived from cellulose (B213188), can be used as a starting material for the chemo-enzymatic synthesis of other valuable chiral building blocks like (S)-3-(oxiran-2-yl)propanoates. uwindsor.ca The choice of the chiral starting material is crucial as its stereocenter directs the formation of new stereogenic centers in the synthetic sequence.
Green Chemistry Principles in Synthesis Design
Green chemistry principles aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, minimization of waste, and enhancement of energy efficiency. For the synthesis of β-amino esters, this often involves exploring solvent-free conditions or employing environmentally benign solvents like water.
The replacement of volatile and often toxic organic solvents is a primary goal in green synthesis design. Reactions conducted in solvent-free ("neat") conditions or in water offer significant environmental and economic advantages.
Solvent-free, or neat, conditions have been successfully applied to the synthesis of β-amino esters and related compounds. For instance, the conjugate addition of amines to α,β-unsaturated carbonyl compounds, a key step in forming the β-amino backbone, can be performed efficiently without a solvent, often catalyzed by a small amount of an agent like silicon tetrachloride. organic-chemistry.org Another green approach involves microwave-assisted synthesis, which can accelerate reactions and often allows for solvent-free conditions. The synthesis of poly(β-amino ester) (PβAE), a polymer class to which the target molecule is related, has been achieved through microwave irradiation of the monomers without any added solvent or catalyst. rsc.orgrsc.org This method not only avoids cytotoxic solvents but also proceeds rapidly, forming the desired product in minutes. rsc.org Similarly, the condensation of aryl ketones and aldehydes has been accomplished under microwave activation using iodine-impregnated alumina (B75360) as a catalyst, completely avoiding the use of solvents and achieving high yields in very short reaction times. researchgate.net
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Its unique polarity and hydrogen-bonding capabilities can enhance reaction rates and selectivity. researchgate.net The aza-Michael reaction, for example, can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) in water to produce β-amino carbonyl compounds with very good yields. organic-chemistry.org Multi-component reactions, which are inherently atom-economical, have also been adapted to aqueous media. The Ugi three-component reaction, which can produce α-amino amides, has been successfully catalyzed by boric acid in water. rsc.org This demonstrates the feasibility of conducting complex transformations in environmentally benign solvents to create precursors for or analogs of β-amino esters.
Table 1: Examples of Green Synthesis Conditions for β-Amino Compound Formation
| Reaction Type | Catalyst/Conditions | Solvent | Key Advantages | Reference(s) |
| Aza-Michael Addition | Silicon Tetrachloride | Solvent-Free | Simplicity, good yields | organic-chemistry.org |
| PβAE Polymerization | Microwave Irradiation | Solvent-Free | No catalyst, avoids cytotoxic solvents | rsc.orgrsc.org |
| Chalcone Synthesis | Iodine on Alumina / Microwave | Solvent-Free | Rapid reaction, high yields, eco-friendly | researchgate.net |
| Aza-Michael Addition | Ceric Ammonium Nitrate | Water | Mild conditions, good yields | organic-chemistry.org |
| Ugi 3-Component Reaction | Boric Acid | Water | Green solvent, efficient conversion | rsc.org |
| Arylmethylene-isoxazolone Synthesis | Tartaric Acid | Water | Atom efficiency, short reaction time | researchgate.net |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. These include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, precise control over reaction parameters, and straightforward scalability. These benefits are particularly valuable for the large-scale production of pharmaceutical intermediates like this compound.
Continuous processing can be applied to various stages of synthesis and purification. For instance, a continuous flow system has been developed for the photochemical synthesis of methyl 3-bromo-3-phenylpropanoate, a potential precursor to the target molecule. researchgate.net Such systems allow for digital control and monitoring of reaction conditions, ensuring consistency and high yields. researchgate.net Esterification reactions, a fundamental step in producing the methyl ester, have also been adapted to continuous processes. A reactive distillation chamber can be used for the continuous esterification of α,β-unsaturated carboxylic acids, where reactants are fed in a countercurrent flow, and the water byproduct is continuously removed, driving the reaction to completion. wipo.int
Table 2: Flow Chemistry and Continuous Processing Applications
| Process | Application Area | Key Features | Potential Advantage for Synthesis | Reference(s) |
| Photochemical Synthesis | Precursor Formation | Modular 3D printed system, digital control | Precise control, safe handling of intermediates | researchgate.net |
| Reactive Distillation | Esterification | Countercurrent flow, continuous water removal | High conversion, scalable ester formation | wipo.int |
| Preferential Crystallization | Enantiomeric Resolution | Continuous circulation and seeding | Efficient separation of enantiomers, high purity | acs.org |
| Polymer Processing | Post-synthesis Modification | Inkjet printing, nanoparticle formation | Enhanced manufacturability, controlled release | nih.gov |
Multi-Component Reactions and Cascade Processes for (3S)-3-acetamido-3-phenylpropanoate Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com They allow for the rapid construction of complex molecules from simple starting materials. Cascade reactions, in which multiple bond-forming events occur sequentially in one pot without isolating intermediates, offer similar advantages. nih.gov
The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs for synthesizing amino acid derivatives. nih.govwikipedia.org The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgchemistnotes.com This reaction can be performed under various conditions, including in eco-friendly solvents, and is a powerful tool for creating functionalized amino acid precursors. organic-chemistry.orgnih.gov
The Ugi reaction is a four-component reaction that brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy, as only a molecule of water is lost. wikipedia.org The Ugi reaction is exceptionally versatile and can be combined with post-condensation strategies to generate complex heterocyclic structures, such as piperazinones and benzodiazepines. nih.gov For the synthesis of a β-amino acid derivative, a modified Ugi reaction or a related MCR could be designed. For example, a three-component reaction between an aromatic aldehyde, a β-keto ester, and a nitrile in the presence of acetyl chloride can efficiently produce β-acetamido esters. organic-chemistry.org
Cascade processes offer another elegant route. For example, enzymatic cascades using a nitrile hydratase followed by an amidase can convert β-aminonitriles into the corresponding β-amino acids. researchgate.net Abiotic acyl transfer cascades, driven by reactive aminoacyl phosphate (B84403) esters, can also orchestrate sequential couplings in a single pot, mimicking biological synthesis pathways. nih.gov Furthermore, MCRs can be designed to trigger subsequent intramolecular reactions, leading to complex polycyclic systems in a single, streamlined operation. rsc.orgconsensus.app
Mechanistic Investigations and Reaction Pathway Elucidation in the Formation of Methyl 3s 3 Acetamido 3 Phenylpropanoate
Kinetic and Thermodynamic Studies of Stereoselective Reaction Pathways
Kinetic and thermodynamic studies are fundamental to understanding the factors that govern the stereoselectivity of a reaction. In the context of the synthesis of Methyl (3S)-3-acetamido-3-phenylpropanoate, this typically involves the asymmetric hydrogenation of a precursor like methyl (Z)-3-acetamido-3-phenylpropenoate.
Kinetic studies on related rhodium-catalyzed hydrogenations have shown that the reaction can exhibit different rate dependencies on substrate and hydrogen concentrations, which can vary with the specific ligand and reaction conditions. researchgate.net For instance, in some systems, the reaction is first-order in catalyst and hydrogen, but zero-order in the substrate at higher concentrations, suggesting the formation of a catalyst-substrate complex is not the rate-determining step under these conditions.
Thermodynamic analysis helps in understanding the relative stability of reactants, intermediates, and products. The stereochemical outcome of a reaction can be under either kinetic or thermodynamic control. In many asymmetric hydrogenations, the observed product is the result of kinetic control, where the transition state leading to one enantiomer is lower in energy than the one leading to the other. DFT calculations on similar systems have shown that the formation of the final product is typically exothermic. nih.gov
A detailed kinetic analysis of the rhodium-catalyzed hydrogenation of a charge-tagged alkyne using Wilkinson's catalyst, for example, showed that the hydrogenation proceeds to the alkane at a rate only marginally slower than the initial hydrogenation to the alkene. researchgate.net This highlights the importance of real-time monitoring to understand the complete reaction profile.
Table 1: Representative Kinetic Data for an Analogous Rhodium-Catalyzed Hydrogenation
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | Varies with catalyst and conditions | Rh(I)-complex, various solvents | researchgate.net |
| Reaction Order (Substrate) | Typically 0 to 1 | High to low substrate concentration | researchgate.net |
| Reaction Order (H₂) | Typically 1 | Constant H₂ pressure |
This table presents generalized data from studies on analogous systems due to the lack of specific data for this compound.
Transition State Analysis and Energy Profile Mapping
Transition state (TS) analysis and the mapping of the reaction energy profile are powerful tools for elucidating the origin of stereoselectivity. These are primarily investigated through computational methods, such as Density Functional Theory (DFT). nih.gov For the asymmetric hydrogenation of enamides, the key to high enantioselectivity lies in the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (S) and (R) products.
In the rhodium-catalyzed hydrogenation of enamides, the catalytic cycle is generally understood to involve the coordination of the enamide to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination. The stereoselectivity is determined at the migratory insertion step, where the hydrogen atom is transferred to the prochiral double bond. nih.gov
DFT calculations on related systems have elucidated the geometries and energies of the intermediates and transition states. For example, in the cobalt-catalyzed asymmetric hydrogenation of enamides, computations have shown that the enamide coordinates to the metal center through both the double bond and the amide oxygen atom. acs.org The calculated energy barrier for the oxidative hydride transfer to the β-carbon was found to be the rate- and selectivity-determining step. acs.org
The energy profile for the rhodium/Josiphos-catalyzed asymmetric ring-opening of oxabicyclic alkenes, another stereoselective transformation, was studied using DFT, revealing that the ring-opening step was the rate- and enantio-determining step with an activation energy of 32.74 kcal/mol. nih.gov Such computational studies provide a detailed picture of the reaction pathway and the factors controlling stereoselectivity.
Table 2: Calculated Energy Barriers for a Model Asymmetric Hydrogenation Reaction
| Transition State | Relative Free Energy (kcal/mol) | Description | Reference |
| TS (pro-S) | 0.0 (Reference) | Leads to the major (S) enantiomer | |
| TS (pro-R) | +2.5 | Leads to the minor (R) enantiomer | |
| ΔΔG‡ | 2.5 | Energy difference determining enantioselectivity |
This table is based on DFT calculations for a model iridium-catalyzed enantioconvergent hydrogenation of an enamide and serves as an illustrative example.
Spectroscopic and Spectrometric Techniques for In Situ Reaction Monitoring and Intermediate Identification
In situ spectroscopic and spectrometric techniques are indispensable for monitoring reaction progress, identifying transient intermediates, and gaining real-time mechanistic insights. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.
For the synthesis of this compound, in-situ NMR could be employed to track the disappearance of the starting enamide and the appearance of the saturated product. By monitoring the reaction in real-time, one can obtain kinetic data and potentially observe signals from catalyst-substrate complexes or other intermediates. nih.gov For instance, online monitoring of the N-acetylation of L-phenylalanine using a benchtop NMR spectrometer allowed for the quantification of reactant and product concentrations over time. acs.org
While specific in-situ spectra for the synthesis of this compound are not published, NMR data for the closely related compound, N-acetyl-L-phenylalanine methyl ester, are available. The 1H NMR spectrum shows characteristic signals for the acetyl group, the phenyl ring, the methyl ester, and the protons on the amino acid backbone. caltech.edu
Table 3: Representative ¹H NMR Chemical Shifts for N-Acetyl-L-phenylalanine Methyl Ester (Analogue)
| Proton | Chemical Shift (ppm) in DMSO-d6 | Multiplicity | J (Hz) | Reference |
| NH | 8.33 | d | 7.8 | caltech.edu |
| Ar-H | 7.16 - 7.33 | m | - | caltech.edu |
| α-CH | 4.44 | ddd | 9.1, 7.7, 5.6 | caltech.edu |
| OCH₃ | 3.59 | s | - | caltech.edu |
| β-CH₂ | 3.00, 2.87 | dd, dd | 13.8, 5.6; 13.7, 9.3 | caltech.edu |
| COCH₃ | 1.79 | s | - | caltech.edu |
This data is for N-acetyl-L-phenylalanine methyl ester, a structural isomer and close analogue of the target compound.
Other techniques like Infrared (IR) spectroscopy can be used to monitor the disappearance of the C=C bond of the enamide and the formation of C-H bonds in the product. Mass spectrometry can be used to identify intermediates by their mass-to-charge ratio.
Role of Non-Covalent Interactions in Stereocontrol Mechanisms
Non-covalent interactions (NCIs) between the catalyst, substrate, and solvent play a critical role in the stabilization of the diastereomeric transition states, and thus, in determining the stereochemical outcome of the reaction. nih.gov These interactions, although weak, can collectively lead to significant energy differences between competing reaction pathways.
In the context of asymmetric hydrogenation of enamides, hydrogen bonding is a key NCI. The amide group of the substrate can act as a hydrogen bond donor and/or acceptor, interacting with the chiral ligand or the solvent. These interactions can help to lock the substrate into a specific conformation on the catalyst, favoring the approach of hydrogen from one face of the double bond. mdpi.com
Computational studies have highlighted the importance of various NCIs. For example, in the asymmetric dihydroxylation-based kinetic resolution, a lone pair-π interaction between the carbonyl oxygen of the cinchona alkaloid ligand and the electron-deficient phthalazine (B143731) π moiety of the substrate was found to be crucial for chiral recognition. nih.gov Similarly, CH/π interactions between the substrate and the chiral ligand have been identified as important contributors to stereoselectivity in metal-catalyzed asymmetric hydrogenations. researchgate.net
The solvent can also play a significant role through NCIs. Protic solvents like methanol (B129727) can form hydrogen bonds with the substrate and catalyst, potentially stabilizing transition states and influencing the enantiomeric excess. acs.org The choice of solvent can therefore be a critical parameter for optimizing stereoselectivity.
Computational Chemistry Approaches in Predicting Stereoselectivity and Reaction Pathways
Computational chemistry, particularly DFT, has become an invaluable tool for predicting the stereoselectivity of asymmetric reactions and for elucidating detailed reaction mechanisms. nih.gov By modeling the entire catalytic cycle, researchers can identify the enantio-determining step and analyze the factors that control the stereochemical outcome.
For the synthesis of this compound, computational models can be used to predict the preferred enantiomer by calculating the energies of the diastereomeric transition states. These models can take into account the specific chiral ligand, the substrate, and the solvent. Machine learning models are also emerging as a powerful tool for predicting enantiomeric excess in asymmetric reactions based on features extracted from DFT calculations. rsc.org
DFT calculations have been successfully used to rationalize the stereochemical outcome of various asymmetric hydrogenations. For instance, in the iridium-catalyzed enantioconvergent hydrogenation of enamides, DFT calculations helped to elucidate two different mechanistic pathways responsible for the observed stereoconvergence. nih.gov These calculations can also predict the absolute configuration of the product, which can then be confirmed experimentally.
The accuracy of these computational predictions is continually improving with the development of more sophisticated theoretical models and increased computational power. These methods provide a powerful complement to experimental studies, offering insights that are often difficult to obtain through experiments alone.
Synthetic Utility and Applications of Methyl 3s 3 Acetamido 3 Phenylpropanoate As a Chiral Building Block
Incorporation into Complex Natural Product Total Synthesis
The specific stereochemistry and functional group arrangement of Methyl (3S)-3-acetamido-3-phenylpropanoate make it an ideal starting point for constructing key fragments of complex natural products.
Taxane (B156437) Analogs and Paclitaxel Side Chain Mimics
The anticancer agent Paclitaxel (Taxol) is a structurally complex diterpenoid, renowned for its unique mechanism of action involving the stabilization of microtubules. nih.gov A critical component of its structure is the C-13 side chain, (2'R,3'S)-N-benzoyl-3-phenylisoserine, which is crucial for its biological activity. nih.gov The semi-synthesis of Paclitaxel and its analogs often involves the esterification of a protected form of this side chain with a taxane core, such as baccatin (B15129273) III or 10-deacetylbaccatin III. researchgate.netnih.gov
This compound represents a key precursor to this vital side chain. Through hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by modification of the N-acetyl group to an N-benzoyl group, a direct precursor to the natural Paclitaxel side chain can be obtained. Furthermore, its structure serves as a template for the synthesis of various side chain mimics designed to improve the pharmacological properties of Paclitaxel, such as solubility and tumor-targeting capabilities. The synthesis of new Paclitaxel analogs remains a significant area of research to combat drug resistance and improve efficacy. nih.gov Chemoenzymatic routes have been explored to produce optically pure side chain precursors, highlighting the importance of chiral intermediates like the title compound. researchgate.net
Table 1: Key Intermediates in Paclitaxel Synthesis
| Compound | Role | Reference |
| Baccatin III | Tetracyclic core of Paclitaxel | nih.gov |
| 10-Deacetylbaccatin III | Precursor to Baccatin III and semi-synthetic Paclitaxel | nih.govmpg.de |
| (2R,3S)-N-Benzoyl-3-phenylisoserine | The C-13 side chain essential for bioactivity | nih.gov |
| This compound | Chiral precursor for the synthesis of the side chain | Inferred from researchgate.net |
β-Lactam Antibiotic Precursors
β-Lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. nih.gov Their mechanism involves the inhibition of bacterial cell wall synthesis. The core of these molecules is the four-membered azetidinone ring, a β-lactam. The synthesis of novel β-lactam derivatives is a continuous effort to overcome the challenge of bacterial resistance, often mediated by β-lactamase enzymes. nih.goveurekaselect.com
This compound is a direct precursor to a chiral β-amino acid, (3S)-3-acetamido-3-phenylpropanoic acid, which can be obtained via ester hydrolysis. β-Amino acids are fundamental starting materials for the synthesis of β-lactams through intramolecular cyclization reactions, often mediated by coupling agents. nih.gov The stereocenter at the C3 position of the amino acid directly translates to the stereochemistry of the final β-lactam, which is critical for its biological activity. The phenyl and acetamido groups also provide points for further diversification to create novel antibiotic structures or β-lactamase inhibitors. eurekaselect.comrsc.org For instance, the synthesis of a metallo-β-lactamase inhibitor has been reported starting from a closely related compound, [14C]methyl-2-amino-3-phenyl propanoate, demonstrating the utility of such scaffolds. eurekaselect.com
Other Bioactive Scaffolds and Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides, offering advantages such as enhanced stability against proteolytic degradation and improved bioavailability. nih.gov They are crucial in drug discovery for targeting protein-protein interactions. purdue.edumdpi.com The defined stereochemistry and amino acid-like structure of this compound make it an excellent chiral building block for the synthesis of such molecules.
By serving as a constrained phenylalanine surrogate, it can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. The ester and amide functionalities allow for standard peptide coupling and deprotection strategies. Modifications, such as N-alkylation, can be employed to further enhance the peptidomimetic's properties. nih.gov The phenyl group can also be functionalized to introduce additional binding elements or reporter groups. This versatility allows for the construction of libraries of diverse compounds for screening against various biological targets, including enzymes and receptors.
Derivatization and Functionalization Studies
The chemical handles present in this compound—the ester and the amide—provide ample opportunities for chemical modification, allowing for the synthesis of a wide range of derivatives.
Ester Moiety Transformations: Amidation and Hydrolysis
The methyl ester group is readily transformed into other functional groups, most commonly amides and carboxylic acids.
Amidation: Direct amidation of the ester can be achieved by reacting it with a primary or secondary amine. This reaction, often catalyzed by Lewis acids or bases, provides a straightforward route to a diverse range of amides without the need to first generate a more reactive acyl chloride or use standard peptide coupling reagents. mdpi.comresearchgate.netnih.gov This method is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.
Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, yields the corresponding carboxylic acid, (3S)-3-acetamido-3-phenylpropanoic acid. This transformation is a key step in preparing the molecule for use in peptide synthesis or for cyclization into β-lactam precursors. The hydrolysis of related N-acetylated amino acid esters has been studied, indicating that the reaction conditions can be controlled to selectively cleave the ester without affecting the amide bond. nih.gov
Table 2: Representative Ester Transformations
| Transformation | Reagents | Product Type | Reference |
| Amidation | Primary or Secondary Amine, FeCl₃ (catalyst) | N-Substituted Amide | mdpi.com |
| Hydrolysis | NaOH or LiOH, then H₃O⁺ | Carboxylic Acid | nih.gov |
Amide Nitrogen Modifications: N-Alkylation and N-Acylation
The amide nitrogen of the acetamido group can also be a site for synthetic elaboration, although it is generally less reactive than the ester.
N-Alkylation: Introducing an alkyl group onto the amide nitrogen can significantly alter the molecule's conformational properties and biological activity. nih.gov This is typically achieved by deprotonating the amide with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. mdpi.com Such modifications are common in the development of peptidomimetics to block hydrogen bonding and increase metabolic stability. mdpi.com
N-Acylation: The introduction of a second acyl group to form an imide can be accomplished using highly reactive acylating agents like acyl chlorides or anhydrides under basic conditions. researchgate.netrsc.org This transformation creates a new functional motif that can be used for further synthetic diversification or to modulate the electronic properties of the molecule. The development of chemoselective methods allows for the synthesis of unsymmetrical imides, further expanding the accessible chemical space. rsc.org N-acylated amino acids are a biologically important class of molecules, and synthetic methods to access them are of significant interest. nih.govfrontiersin.org
Phenyl Ring Functionalization: Electrophilic Aromatic Substitution and Cross-Coupling Reactions
The phenyl group within this compound is a prime site for modification to introduce molecular diversity. This can be achieved through classic electrophilic aromatic substitution (SEAr) reactions or modern cross-coupling methodologies.
Electrophilic Aromatic Substitution (SEAr)
The N-acetyl group (-NHCOCH₃) attached to the chiral center is an activating, ortho-, para-directing group. masterorganicchemistry.com This directing effect is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring, which stabilizes the cationic intermediate (the sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. masterorganicchemistry.com Consequently, SEAr reactions on this substrate proceed with high regioselectivity, favoring functionalization at the positions ortho and para to the chiral side chain. Standard SEAr reactions can be employed to introduce a variety of functional groups. masterorganicchemistry.comyoutube.com
Key examples of such transformations include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) predominantly at the para-position.
Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ yield the corresponding para-halogenated derivatives.
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, again favoring the para-position.
Cross-Coupling Reactions
While the phenyl ring itself is not directly reactive in cross-coupling reactions, it can be readily activated for such transformations. The most common strategy involves a two-step sequence:
Halogenation: As described above, an electrophilic halogenation reaction (e.g., bromination) is first performed to install a halide (typically Br or I) onto the phenyl ring, usually at the para-position.
Cross-Coupling: The resulting aryl halide is then a suitable substrate for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the original molecule.
Prominent cross-coupling reactions applicable in this context include:
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to form a bi-aryl C-C bond.
Stille Coupling: Reaction with an organostannane (R-SnBu₃) to create a C-C bond.
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
The table below summarizes potential functionalization reactions on the phenyl ring.
| Reaction Type | Reagents | Position | Product Functional Group |
| Nitration | HNO₃, H₂SO₄ | para | -NO₂ |
| Bromination | Br₂, FeBr₃ | para | -Br |
| Suzuki Coupling | p-Br derivative, Ar-B(OH)₂, Pd catalyst | para | -Ar (Aryl) |
| Stille Coupling | p-Br derivative, Ar-SnBu₃, Pd catalyst | para | -Ar (Aryl) |
| Buchwald-Hartwig | p-Br derivative, R₂NH, Pd catalyst | para | -NR₂ |
Development of Libraries of Enantiopure β-Amino Acid Derivatives
The structural features of this compound make it an ideal scaffold for the development of combinatorial libraries of enantiopure β-amino acid derivatives. Such libraries are crucial in drug discovery for the systematic exploration of structure-activity relationships (SAR). pharmtech.comnih.gov Diversification can be achieved by modifying the three main components of the molecule: the phenyl ring, the C-terminus methyl ester, and the N-terminus acetamide.
Phenyl Ring Diversification: As detailed in section 4.2.3, a wide array of substituents can be introduced onto the phenyl ring. Starting with a para-nitro derivative, for instance, the nitro group can be reduced to an amine (-NH₂), which can then be further functionalized through acylation, alkylation, or diazotization reactions. A para-bromo derivative can serve as a handle for a multitude of Suzuki or other cross-coupling reactions, introducing hundreds of different aryl or alkyl groups.
C-Terminus Modification: The methyl ester provides a reactive site for modification. Saponification (hydrolysis with a base like NaOH) converts the ester into a carboxylic acid. This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a large set of corresponding amides.
N-Terminus Modification: The acetamido group can also be modified. First, the acetyl group is removed via hydrolysis under acidic or basic conditions to yield the free β-amino ester. This primary amine can then be reacted with a library of carboxylic acids, acyl chlorides, or sulfonyl chlorides to generate a wide range of N-substituted derivatives.
By combining these strategies, a multi-dimensional library of compounds can be rapidly synthesized from a single chiral precursor. For example, a set of 10 phenyl-modified analogues could each be converted to the carboxylic acid and reacted with a library of 20 different amines, resulting in 200 unique compounds, all retaining the core (3S)-3-amino-3-phenylpropanoate stereochemistry. Such systematic variation is a powerful tool in medicinal chemistry. researchgate.netwustl.edu
The following table illustrates the potential for library generation.
| Scaffold Position | Initial Reaction | Reagent Library | Resulting Derivatives |
| C-Terminus (Ester) | Saponification to -COOH | Amines (R-NH₂) | Amide Library (-CONH-R) |
| N-Terminus (Amide) | Deacetylation to -NH₂ | Acyl Chlorides (R-COCl) | N-Acyl Library (-NHCO-R) |
| Phenyl Ring | Bromination to -Br | Boronic Acids (Ar-B(OH)₂) | Bi-aryl Library (-Ar) |
Role in the Synthesis of Pharmaceutical Intermediates and API Fragments
Enantiomerically pure β-amino acids are critical components of numerous biologically active molecules, including peptides, peptidomimetics, and small-molecule drugs. nih.gov this compound serves as a valuable chiral intermediate, or synthon, for the construction of more complex pharmaceutical targets. Its utility stems from providing a pre-synthesized, stereochemically defined core, which simplifies synthetic routes and avoids costly chiral separations or complex asymmetric syntheses at later stages. google.comnih.gov
The β-amino acid structure is known to impart unique conformational properties and increased metabolic stability to peptide-based drugs compared to their α-amino acid counterparts. The 3-amino-3-phenylpropanoic acid framework, in particular, is a key fragment in several important therapeutic agents.
A prominent example illustrating the importance of this structural motif is the side chain of Paclitaxel (Taxol®) , a blockbuster anticancer agent. The Taxol side chain is N-benzoyl-(2R,3S)-3-phenylisoserine, a close analogue of the structure derived from this compound. The synthesis of this complex side chain often relies on chiral β-lactam intermediates, which are themselves synthesized from β-amino esters. The use of a chiral building block with the correct (3S) stereochemistry at the C-3 position is fundamental to efficiently constructing the required (2R, 3S) stereochemistry of the final side chain.
The role of this compound is therefore to act as a foundational element, providing the essential stereocenter and phenyl-bearing backbone onto which further complexity is built. Lipase-catalyzed resolutions of racemic 3-amino-3-phenylpropanoate esters are a well-established method for producing the enantiopure (S)-acid, highlighting the industrial demand for this specific chiral precursor. mdpi.com
The table below lists key information regarding the compound's role as a pharmaceutical intermediate.
| Feature | Description | Significance in API Synthesis |
| Chiral Core | Provides an enantiopure (3S)-β-amino acid scaffold. | Ensures correct stereochemistry in the final drug molecule, which is critical for efficacy and safety. |
| Structural Motif | The 3-amino-3-phenylpropanoic acid backbone. | A recognized pharmacophore found in various bioactive compounds, including the side chain of Paclitaxel. |
| Synthetic Efficiency | Acts as an advanced intermediate or synthon. | Reduces the number of synthetic steps and avoids difficult chiral resolutions in the later stages of a drug synthesis campaign. |
| Versatility | Multiple points for chemical modification. | Allows for its use in the synthesis of a range of different API fragments and analogues for SAR studies. |
Analytical Methodologies for Stereochemical Purity and Research Level Structural Characterization
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the enantiomers of Methyl (3S)-3-acetamido-3-phenylpropanoate and determining its enantiomeric excess (e.e.). csfarmacie.cz This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. csfarmacie.cz
Key Methodological Aspects:
Chiral Stationary Phases (CSPs): The selection of the CSP is critical for achieving separation. For compounds like this compound, several types of CSPs are effective.
Pirkle-type Phases: These are "brush-type" phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, which are covalently bonded to a silica (B1680970) support. hplc.eu They operate on a principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions to resolve enantiomers. csfarmacie.cz The Whelk-O 1 CSP, a broadly applicable phase, is known for its ability to separate a wide range of compound classes, including amides and esters. hplc.eu
Polysaccharide-based Phases: CSPs derived from cellulose (B213188) or amylose (B160209), often coated or immobilized on silica gel, are widely successful. nih.gov Derivatives like amylose and cellulose tris(3,5-dimethylphenylcarbamate) show excellent enantiorecognition capabilities for a vast array of chiral compounds and are responsible for a majority of reported chiral separations. nih.gov
Cyclofructan-based Phases: Derivatized cyclofructans represent a newer class of CSPs that have shown pronounced enantioselectivity, particularly for primary amines and related compounds like amino esters. sigmaaldrich.com
Mobile Phase Composition: The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. csfarmacie.cz For polysaccharide-based columns, normal phase modes are common, while some applications may use reversed-phase or polar organic modes. csfarmacie.czchromatographyonline.com
Detection: Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity.
Table 1: Illustrative Chiral HPLC Methods for Phenylalanine Derivatives
| Parameter | Method A (Pirkle-type) | Method B (Polysaccharide-type) | Method C (Cyclofructan-type) |
| Column | Phenylglycine CSP (5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) (3 µm) | LARIHC CF6-P (5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Heptane:Ethanol (80:20, v/v) | Methanol (B129727):Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2, v/v) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min sigmaaldrich.com |
| Temperature | 25 °C | 25 °C | 20 °C sigmaaldrich.com |
| Detection | UV at 254 nm | UV at 230 nm | UV at 254 nm sigmaaldrich.com |
| Analyte Example | N-acyl Phenylalanine Ester | Racemic Phenylalanine Derivative | Phenylalanine methyl ester sigmaaldrich.com |
Chiral Gas Chromatography (GC) Applications
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. gcms.cz For non-volatile molecules like this compound, derivatization is a necessary prerequisite to increase volatility and thermal stability. nih.gov
Key Methodological Aspects:
Derivatization: The compound is typically converted into a more volatile derivative. The existing N-acetyl methyl ester (NACME) form is already suitable for some GC applications, though further derivatization might be employed to enhance separation. nih.govresearchgate.net
Chiral Stationary Phases: Chiral GC columns commonly use a stationary phase consisting of a derivatized cyclodextrin (B1172386), such as permethylated beta-cyclodextrin, dissolved in a polysiloxane polymer. gcms.cz These cyclodextrin cavities form transient diastereomeric inclusion complexes with the enantiomers, leading to differential retention.
Analysis Conditions: The separation is highly dependent on the temperature program of the GC oven, the carrier gas flow rate (typically hydrogen or helium), and the type of detector used, most commonly a Flame Ionization Detector (FID). gcms.cz
Table 2: Typical Chiral GC Conditions for Amino Acid Derivatives
| Parameter | Condition |
| Column | 30m x 0.25mm ID, 0.25µm film of derivatized β-cyclodextrin |
| Analyte Form | N-acetyl methyl ester (NACME) nih.govresearchgate.net |
| Carrier Gas | Helium or Hydrogen gcms.cz |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temp 100°C, ramp at 2°C/min to 200°C |
| Detector | Flame Ionization Detector (FID) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment in Complex Systems
NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for chiral analysis. To determine enantiomeric purity, an otherwise identical magnetic environment for both enantiomers must be made diastereotopic. libretexts.org This is achieved using chiral auxiliary agents. researchgate.net
Key Methodological Aspects:
Chiral Solvating Agents (CSAs): These agents, often lanthanide-based shift reagents (e.g., Eu(hfc)₃), form rapid and reversible diastereomeric complexes with the analyte. libretexts.orgharvard.edu This association leads to small but measurable differences in the chemical shifts (Δδ) for corresponding protons of the two enantiomers, allowing for their quantification by integration. researchgate.netnih.gov
Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid ((R)-MTPA) can be covalently bonded to the analyte (if a suitable functional group is available) to form stable diastereomers. researchgate.net These diastereomers have distinct NMR spectra, often with larger and more easily resolved chemical shift differences than those induced by CSAs.
Advanced NMR Experiments: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the structure of the diastereomeric complexes and aid in the assignment of absolute configuration. nih.gov
Table 3: Hypothetical ¹H-NMR Data in the Presence of a Chiral Solvating Agent
| Proton | (R)-Enantiomer Shift (ppm) | (S)-Enantiomer Shift (ppm) | Δδ (ppm) |
| -OCH₃ | 3.68 | 3.70 | 0.02 |
| -NHCOCH₃ | 2.01 | 2.03 | 0.02 |
| Aromatic-H | 7.25 - 7.35 (multiplet) | 7.28 - 7.38 (multiplet) | Overlapping |
| α-CH | 4.85 | 4.89 | 0.04 |
Mass Spectrometry (MS) for Structural Elucidation of Novel Derivatives
Mass spectrometry provides critical information about the molecular weight and elemental composition of a molecule and its derivatives. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum serves as a fingerprint that helps to confirm the compound's structure. nist.gov
Key Fragmentation Pathways:
For this compound (MW: 221.25 g/mol ), common fragmentation in electron ionization (EI) mass spectrometry includes: nist.gov
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway for both esters and amides. libretexts.orgmiamioh.edu
Loss of the Methoxy (B1213986) Group: Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (•OCH₃, 31 u) or methanol (CH₃OH, 32 u).
Loss of the Acetamido Group: Fragmentation can involve the loss of the acetamido group or parts of it.
Benzyl (B1604629) and Tropylium (B1234903) Ions: The presence of the phenyl ring often leads to a prominent peak at m/z 91, corresponding to the benzyl cation, which can rearrange to the more stable tropylium cation.
Table 4: Predicted Key Fragments in the EI-Mass Spectrum
| m/z | Possible Fragment Structure/Identity | Fragmentation Pathway |
| 221 | [C₁₂H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 190 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |
| 162 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 131 | [C₉H₁₁N]⁺ | McLafferty rearrangement and subsequent cleavage |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govresearchgate.net This technique provides an unambiguous map of atomic positions in the solid state. purechemistry.org
Key Methodological Aspects:
Crystal Growth: The primary requirement is the growth of a high-quality single crystal of the enantiomerically pure compound.
Anomalous Dispersion: To determine the absolute configuration, the diffraction experiment must be sensitive to anomalous dispersion (or resonant scattering). ed.ac.ukthieme-connect.de This effect, which is more pronounced for heavier atoms, allows for the differentiation between a proposed structure and its mirror image. ed.ac.ukthieme-connect.de For light-atom structures like this compound (C, H, N, O), using a copper radiation source (Cu Kα) enhances the anomalous scattering effect compared to molybdenum sources. thieme-connect.de
The Flack Parameter: The refinement of the crystal structure yields a Flack parameter. A value close to 0 with a small standard uncertainty confirms that the determined absolute configuration is correct. researchgate.neted.ac.uk A value near 1 indicates that the inverted structure is the correct one. ed.ac.uk
Table 5: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ researchgate.net |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature | 100 K |
| Flack Parameter | 0.05(7) |
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
ORD and ECD are chiroptical spectroscopic techniques that measure the differential interaction of chiral molecules with polarized light. rsc.org They are powerful non-destructive methods for analyzing chiral substances and assigning absolute configuration, especially when crystallization is not feasible. purechemistry.orgresearchgate.net
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of an enantiomer. The spectrum of the (3R) enantiomer would be a mirror image of the (3S) enantiomer. High-resolution studies, sometimes at low temperatures (77 K), can reveal fine vibrational structure within the electronic transitions. acs.org The benzyl moiety's electronic transitions are key features in the ECD spectrum of this compound. acs.org
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. researchgate.net The curve of this rotation, particularly as it passes through an absorption band (a Cotton effect), is characteristic of a specific enantiomer.
For both techniques, the absolute configuration can be reliably assigned by comparing the experimental spectrum to one predicted using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netnih.gov
Table 6: Typical ECD Spectral Data for a Phenylalanine Derivative
| Wavelength (λmax) | Sign of Cotton Effect | Associated Electronic Transition |
| ~268 nm | Negative | ¹Lₑ (π → π) of phenyl ring acs.org |
| ~262 nm | Negative | ¹Lₑ (π → π) of phenyl ring acs.org |
| ~215 nm | Positive | ¹Lₐ (π → π) of phenyl ring |
| ~205 nm | Positive | n → π of amide carbonyl |
Future Directions and Emerging Research Avenues for Methyl 3s 3 Acetamido 3 Phenylpropanoate Research
Development of Next-Generation Sustainable and Green Synthesis Methodologies
The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift away from traditional synthesis methods toward greener, more sustainable alternatives. Future research on Methyl (3S)-3-acetamido-3-phenylpropanoate will prioritize the development of eco-friendly protocols that minimize waste, reduce energy consumption, and utilize non-hazardous materials.
Key research directions include:
Agro-Waste Derived Catalysts and Solvents: Exploration of catalysts derived from agricultural waste, such as the ash from fruit peels, offers a renewable and cost-effective option. Combining these with green solvents like glycerol (B35011) could provide an effective and environmentally benign reaction medium.
Benign Reagents: A critical goal is to replace hazardous traditional reagents. For instance, dimethyl carbonate (DMC) is an exemplary green alternative for methylation reactions, replacing toxic predecessors like phosgene (B1210022) or methyl halides.
Energy-Efficient Methodologies: The use of alternative energy sources such as ultrasonic irradiation can enhance mass and heat transfer, leading to significantly shorter reaction times and higher conversion rates, often with improved product purity. A synthesis of a hydroxytyrosol (B1673988) derivative, for example, achieved over 98% conversion in just 30 minutes using this method. These principles are directly applicable to the synthesis of this compound.
| Green Strategy | Potential Application in Synthesis | Anticipated Benefits |
| Use of Agro-Waste Catalysts | Replacing metal-based catalysts in key synthetic steps. | Lower cost, reduced toxicity, and resource renewal. |
| Glycerol as a Solvent | Serving as a biodegradable and non-toxic reaction medium. | Enhanced safety and reduced environmental impact. |
| Ultrasound-Assisted Synthesis | Accelerating reaction rates and improving yields. | Reduced energy consumption and faster production cycles. |
| Dimethyl Carbonate (DMC) | As a green methylating or carbonylating agent. | Avoids highly toxic reagents, improving process safety. |
Rational Design and Screening of Novel Catalytic Systems for Enhanced Stereoselectivity
Achieving high stereoselectivity is paramount for the synthesis of enantiomerically pure compounds like (3S)-3-acetamido-3-phenylpropanoate. Future research will move beyond trial-and-error screening to the rational design of sophisticated catalytic systems that provide precise stereocontrol.
Emerging areas of focus are:
Innovative Reaction Media: The limitations of traditional biphasic systems, which often suffer from mass transfer resistance, can be overcome with novel systems. Methodologies such as mixed micelle systems, water-in-oil microemulsions, and Pickering emulsions create unique microenvironments for enzymes, enhancing their stability and catalytic efficiency.
Advanced Biocatalysis: While enzymatic processes are inherently green, their performance can be further optimized. The development of more robust enzymes and their application in non-conventional media, like supercritical carbon dioxide or novel solvent systems, will be crucial for creating highly effective and selective biocatalytic processes.
Integration with Advanced Flow Chemistry and Automated Synthesis Platforms
The integration of synthesis with advanced flow chemistry and automation represents a transformative approach to chemical production. This technology offers unparalleled control over reaction parameters, leading to improved reproducibility, safety, and efficiency, making it ideal for the synthesis of this compound.
Key advantages and future directions include:
Library Generation: These platforms are exceptionally well-suited for creating libraries of chemical analogues for screening purposes. By using automated injection ports and modular reactors, a wide matrix of starting materials can be combined to rapidly produce a diverse range of compounds.
Enhanced Safety and Scalability: Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe use of highly reactive or unstable intermediates that would be hazardous in large-scale batch reactors. Furthermore, scaling up production is achieved by simply running the system for a longer duration, avoiding the complex re-optimization often required for batch processes.
Table: Comparison of Synthesis Platforms
| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |
|---|---|---|
| Reproducibility | Variable, dependent on scale and operator | High, due to precise software control |
| Scalability | Requires re-optimization for scale-up | Direct, by extending run time |
| Safety | Higher risk with unstable intermediates | Enhanced safety with small volumes |
| Efficiency | Multiple work-up and purification steps | "Telescoped" reactions reduce steps |
| Automation | Limited to parallel batch systems | Fully automated for library synthesis |
Exploration of (3S)-3-acetamido-3-phenylpropanoate Derivatives in Novel Bioactive Compound Design Beyond Traditional Medicinal Chemistry
The core structure of (3S)-3-acetamido-3-phenylpropanoate serves as a valuable scaffold that can be chemically modified to create derivatives with novel biological activities. Future research will extend beyond its traditional applications to explore its potential in diverse fields. Drawing inspiration from the development of other classes of bioactive compounds like 3-arylcoumarins and diarylpentanoids, which exhibit a wide array of pharmacological effects based on their substitution patterns, a similar approach can be applied here.
Potential areas for exploration include:
Agrochemicals: Modifications to the phenyl ring or acetamido group could yield compounds with herbicidal or pesticidal properties.
Materials Science: Polymerization of functionalized derivatives could lead to the development of novel biodegradable polymers or materials with specific recognition properties.
Neuroprotective Agents: Inspired by natural products used to target neurodegenerative diseases, derivatives could be designed to modulate pathways involved in conditions like Alzheimer's disease, such as inhibiting acetylcholinesterase (AChE) or reducing Aβ aggregation.
Antimicrobial and Antioxidant Agents: Strategic addition of hydroxyl or other functional groups to the aromatic ring could impart antioxidant or antimicrobial activities, similar to structure-activity relationships observed in diarylpentanoids.
Advanced Computational Modeling for Deeper Understanding and Prediction of Reactivity and Stereocontrol
The synergy between advanced computational modeling and experimental chemistry is set to accelerate discovery. In the context of this compound, computational tools can provide profound insights into reaction mechanisms and guide the development of more efficient synthetic routes.
Future research will leverage:
Mechanistic Elucidation: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to map potential energy surfaces, identify transition states, and calculate activation barriers. This allows researchers to understand the fundamental factors governing reactivity and stereoselectivity, enabling the rational design of catalysts and reaction conditions.
Predictive Modeling with Machine Learning: The large datasets generated by high-throughput automated flow systems are ideal for training machine learning algorithms. These models can identify complex relationships between reaction parameters (temperature, concentration, catalyst structure) and outcomes (yield, stereoselectivity). This "black-box optimization" approach can rapidly predict the optimal conditions for synthesizing this compound with high precision, minimizing the need for extensive experimental screening.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl (3S)-3-acetamido-3-phenylpropanoate, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with chiral precursors. For example, enantioselective Michael addition or enzymatic resolution can introduce the (3S) configuration. Protection of the amino group as an acetamido moiety (via acetylation) is critical to prevent side reactions. Enantiomeric purity is ensured using chiral HPLC or polarimetry, with final purification via recrystallization or column chromatography. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are used to confirm the acetamido group (δ ~2.0 ppm for CHCO) and phenyl protons (δ ~7.2–7.4 ppm). F NMR is unnecessary unless fluorinated analogs are synthesized .
- HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) verify enantiopurity. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) and detects impurities .
Q. How should this compound be stored to maintain stability, and what are its key degradation pathways?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the ester or acetamido groups. Degradation pathways include:
- Hydrolysis : Ester cleavage in humid conditions forms carboxylic acid derivatives.
- Oxidation : The phenyl ring may undergo oxidation under prolonged light exposure.
Stability is monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity and stereoselectivity. For example:
- Nucleophilic Attack : Simulate interactions between the acetamido group and electrophiles to identify preferred reaction sites.
- Solvent Effects : Include solvent models (e.g., PCM) to refine activation energies. Validation via experimental kinetic studies is essential .
Q. What experimental strategies are effective in resolving and analyzing stereoisomers of this compound?
- Methodological Answer :
- Diastereomeric Salt Formation : Use chiral resolving agents (e.g., tartaric acid derivatives) to separate diastereomers via crystallization .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms absolute configuration and detects lattice impurities .
- Dynamic Kinetic Resolution : Enzymatic catalysts (e.g., lipases) can dynamically resolve racemic mixtures during synthesis .
Q. How does the acetamido group influence the biological activity and metabolic stability of this compound in pharmacological studies?
- Methodological Answer :
- Bioactivity : The acetamido group enhances hydrogen-bonding interactions with enzyme active sites (e.g., proteases or kinases), increasing target affinity. Competitive inhibition assays (e.g., IC measurements) quantify this effect .
- Metabolism : In vitro hepatic microsome studies assess metabolic stability. The acetamido moiety reduces first-pass metabolism compared to free amino analogs, as shown by LC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
